3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide
Description
3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide is a chemical compound with the molecular formula C19H22BrNO2 and a molecular weight of 376.29 g/mol It is characterized by the presence of a bromine atom, a tert-butyl group, and a phenoxyethyl moiety attached to a benzamide core
Properties
IUPAC Name |
3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-19(2,3)15-7-9-17(10-8-15)23-12-11-21-18(22)14-5-4-6-16(20)13-14/h4-10,13H,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZELWQXXIXSDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide typically involves a multi-step processThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions may produce brominated phenoxyethyl derivatives .
Scientific Research Applications
3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and phenoxyethyl group can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the phenoxyethyl group.
2-Bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide: A positional isomer with the bromine atom at a different position on the benzamide ring.
Uniqueness
3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide is unique due to the combination of its bromine atom, tert-butyl group, and phenoxyethyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
